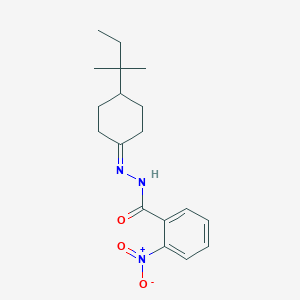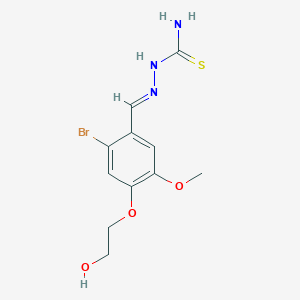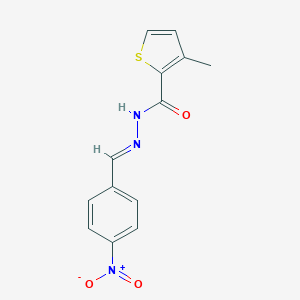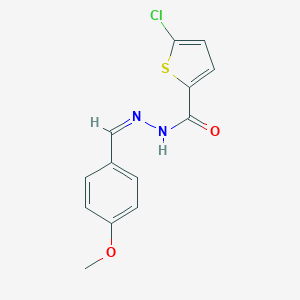![molecular formula C17H17BrN2O5S B450995 5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate](/img/structure/B450995.png)
5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate is a complex organic compound with the molecular formula C17H17BrN2O5S and a molecular weight of 441.3 g/mol. This compound is characterized by the presence of a bromophenyl group, a sulfonyl hydrazine moiety, and a methoxybenzyl acetate group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate typically involves multiple steps, including the formation of the hydrazine derivative and subsequent coupling reactions. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with hydrazine to form the sulfonyl hydrazine intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions can target the sulfonyl hydrazine moiety.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate involves its interaction with specific molecular targets. The sulfonyl hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromophenylsulfonyl hydrazine: Shares the sulfonyl hydrazine moiety but lacks the methoxybenzyl acetate group.
2-methoxybenzyl acetate: Contains the methoxybenzyl acetate group but lacks the sulfonyl hydrazine moiety.
Benzyl acetate derivatives: Similar in structure but with different substituents on the benzyl ring.
Uniqueness
The uniqueness of 5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C17H17BrN2O5S |
|---|---|
Poids moléculaire |
441.3g/mol |
Nom IUPAC |
[5-[(Z)-[(4-bromophenyl)sulfonylhydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate |
InChI |
InChI=1S/C17H17BrN2O5S/c1-12(21)25-11-14-9-13(3-8-17(14)24-2)10-19-20-26(22,23)16-6-4-15(18)5-7-16/h3-10,20H,11H2,1-2H3/b19-10- |
Clé InChI |
QXHUGOOGLMSUOM-GRSHGNNSSA-N |
SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)OC |
SMILES isomérique |
CC(=O)OCC1=C(C=CC(=C1)/C=N\NS(=O)(=O)C2=CC=C(C=C2)Br)OC |
SMILES canonique |
CC(=O)OCC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B450913.png)

![Isopropyl 4-(4-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450917.png)
![6-({[4-(4-Tert-butylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B450919.png)
![N'-{(Z)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}furan-2-carbohydrazide](/img/structure/B450922.png)


![Isopropyl 2-({3,5-bisnitrobenzoyl}amino)-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B450926.png)


![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3,4-DICHLOROBENZYL)-2-FURAMIDE](/img/structure/B450931.png)
![5-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B450932.png)
![5-bromo-N-[3-(N-{3-nitro-4-methylbenzoyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B450934.png)

